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Compound of Interest

Compound Name:
5-Aminobenzoxazole-2-

methanamine

Cat. No.: B11726317

Get Quote

Compound Identity: 5-Aminobenzoxazole-2-methanamine CAS Number: 1780283-55-7

Molecular Formula: C₈H₉N₃O Molecular Weight: 163.18 g/mol Class: Benzoxazole-2-

methanamine derivative; Kinase Inhibitor Scaffold[1][2][3]

Executive Summary & Mechanism of Action
5-Aminobenzoxazole-2-methanamine represents a privileged scaffold in medicinal chemistry,

combining a planar benzoxazole core with a basic aminomethyl side chain.[1] This structure is

critical for dual-mode anticancer activity:[1]

Kinase Inhibition (ATP-Competitive): The benzoxazole core mimics the purine ring of ATP,

allowing it to dock into the ATP-binding pocket of receptor tyrosine kinases (RTKs),

specifically VEGFR-2 and c-Met.[1] The 5-amino group provides essential hydrogen bonding

interactions with the kinase hinge region.[1]

DNA Intercalation & Topoisomerase Interference: The planar heterocyclic system facilitates

intercalation between DNA base pairs, while the cationic aminomethyl tail interacts with the

phosphate backbone, potentially stabilizing the DNA-Topoisomerase cleavable complex.
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Primary Applications:

Lead Optimization: As a fragment for designing dual VEGFR/c-Met inhibitors.

Phenotypic Screening: Antiproliferative assays in solid tumor models (Breast, Lung,

Colorectal).[1][4]

Mechanism Elucidation: Probing apoptosis induction via the intrinsic mitochondrial pathway.

Preparation & Handling Protocol
Strict adherence to solubility limits is required to prevent precipitation during cell treatment.

Stock Solution Preparation
The compound is hydrophobic with a polar amine tail. DMSO (Dimethyl sulfoxide) is the solvent

of choice.[1]

Parameter Specification

Solvent
Sterile-filtered DMSO (Sigma-Aldrich,

Hybridoma Grade)

Stock Concentration
10 mM or 20 mM (Avoid >50 mM to prevent

aggregation)

Storage
-20°C in single-use aliquots (Avoid freeze-thaw

cycles)

Stability
Stable for 6 months at -20°C; 24 hours at 4°C in

solution.[1]

Protocol:

Weigh 1.63 mg of powder.[3]

Dissolve in 1.0 mL of 100% DMSO to yield a 10 mM stock.

Vortex for 1 minute. If particulate remains, sonicate for 30 seconds at 40 kHz.
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Filter sterilize using a 0.22 µm PTFE syringe filter if using for long-term culture (optional for

short assays).[1]

Working Solution (Media Dilution)
Critical Step: The final DMSO concentration in the cell culture must never exceed 0.5% (v/v) to

avoid solvent toxicity.[1]

Example for 10 µM Treatment: Dilute 1 µL of 10 mM stock into 999 µL of complete media.

Serial Dilution: Prepare 2x concentrates in media and add equal volume to cell wells to

ensure rapid mixing.

Experimental Workflows & Protocols
Cytotoxicity Profiling (MTT/CCK-8 Assay)
Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) in target cell lines.[1]

Target Cell Lines:

MCF-7 (Breast Adenocarcinoma, ER+): High sensitivity to benzoxazole derivatives.[1]

A549 (Lung Carcinoma): Moderate sensitivity; useful for evaluating EGFR/c-Met crosstalk.[1]

MDA-MB-231 (Triple-Negative Breast Cancer): Aggressive model for metastasis inhibition.[1]

Protocol:

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

Treatment: Remove old media. Add 100 µL of fresh media containing the compound at

graded concentrations: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.

Control: 0.5% DMSO vehicle control.

Positive Control:[1][5] Sorafenib (5 µM) or Doxorubicin (1 µM).[1]
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Incubation: 48 or 72 hours at 37°C, 5% CO₂.

Readout: Add 10 µL CCK-8 reagent (or MTT). Incubate 2–4 hours. Measure Absorbance at

450 nm (CCK-8) or 570 nm (MTT).[1]

Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. normalized response)

to calculate IC₅₀.

Apoptosis & Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm if cell death is mediated via apoptosis (Annexin V) or necrosis, and identify

cell cycle arrest (typically G2/M for benzoxazoles).[1]

Protocol:

Seed:

cells/well in a 6-well plate.

Treat: Incubate with IC₅₀ and 2×IC₅₀ concentrations for 24 hours.

Harvest: Trypsinize cells (collect floating cells too). Wash 2x with cold PBS.

Staining:

Apoptosis:[1] Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium

Iodide (PI).[1] Incubate 15 min in dark.

Cell Cycle:[1][6][7] Fix in 70% ethanol (-20°C, overnight). Wash. Stain with PI/RNase

staining buffer for 30 min.

Acquisition: Analyze 10,000 events on a Flow Cytometer (e.g., BD FACSCanto).

Mechanistic Validation (Western Blotting)
Objective: Validate the inhibition of survival pathways (PI3K/Akt, MAPK) and activation of

apoptotic markers.[1]

Key Markers to Probe:
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Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax/Bcl-2 ratio.[1]

Kinase Targets: p-VEGFR2 (Tyr1175), p-c-Met (Tyr1234/1235), p-Akt (Ser473).[1]

Protocol:

Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

Load 30 µg protein per lane on SDS-PAGE.[1]

Transfer to PVDF membrane.

Block with 5% BSA (for phosphoproteins) or Milk (for total proteins).[1]

Incubate primary antibodies overnight at 4°C.

Pathway Visualization (Mechanism of Action)[1]
The following diagram illustrates the dual mechanism of 5-Aminobenzoxazole-2-
methanamine, highlighting its upstream kinase inhibition and downstream apoptotic execution.
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Caption: Dual-action mechanism targeting RTK signaling and DNA integrity, converging on the

intrinsic apoptotic pathway.[1]
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Expected Results & Troubleshooting
Assay Expected Outcome

Troubleshooting (If No
Effect)

MTT / CCK-8
IC₅₀ range: 5 – 25 µM

(depending on cell line).[1]

If IC₅₀ > 100 µM, verify stock

solubility. Ensure cells are in

log-phase growth before

treatment.[1]

Western Blot
↓ p-VEGFR2, ↓ p-Akt, ↑

Cleaved Caspase-3.[1]

If no phospho-reduction seen,

treat cells in serum-free media

for 4h, then stimulate with

VEGF (50 ng/mL) to visualize

inhibition window.[1]

Flow Cytometry
Increase in Sub-G1 population

(Apoptosis) or G2/M arrest.[1]

If high PI-only staining

(Necrosis), reduce drug

concentration or incubation

time (check 24h vs 48h).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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